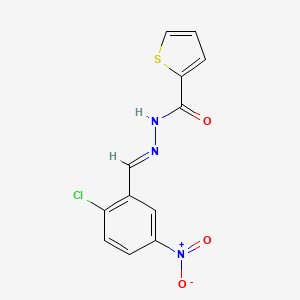
N'-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzylidene and thiophene, featuring a nitro group and a chloro substituent on the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro substituent and thiophene ring contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chloro-5-nitrobenzylidene)-2,4-dihydroxybenzohydrazide
- N’-(2-chloro-5-nitrobenzylidene)-3-hydroxybenzohydrazide
- N’-(2-chloro-5-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide
Uniqueness
N’-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Biological Activity
N'-(2-chloro-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C12H8ClN3O3S
- CAS Number : 349645-20-1
- Molecular Weight : 283.73 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against a range of pathogenic bacteria and fungi. For instance:
- Study Findings : In vitro assays demonstrated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates:
- Mechanism : The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in cellular models .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound:
- Case Study : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to significant apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were reported around 20 µM, indicating effective cytotoxicity against cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C12H8ClN3O3S |
|---|---|
Molecular Weight |
309.73 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3S/c13-10-4-3-9(16(18)19)6-8(10)7-14-15-12(17)11-2-1-5-20-11/h1-7H,(H,15,17)/b14-7+ |
InChI Key |
LAWJCRBAEJWNMT-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















